molecular formula C28H32O15 B14076240 4',5,7-trihydroxy-3-methoxyflavone-7-O-rutinoside CAS No. 18467-06-6

4',5,7-trihydroxy-3-methoxyflavone-7-O-rutinoside

Cat. No.: B14076240
CAS No.: 18467-06-6
M. Wt: 608.5 g/mol
InChI Key: DDCXRGLXWQTCFL-ZREHCGJISA-N
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Description

4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-3-methoxy- is a complex organic compound known for its diverse applications in various scientific fields. This compound is a derivative of benzopyran, a class of compounds known for their biological activities and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-3-methoxy- typically involves multiple steps, starting from simpler organic molecules. The process often includes glycosylation reactions where sugar moieties are attached to the benzopyran core. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of bioreactors for enzymatic glycosylation. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced purification methods such as chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-3-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-3-methoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-3-methoxy- involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors to exert its biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting cancer cell proliferation or reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-3-methoxy- apart is its unique glycosylation pattern, which enhances its solubility and bioavailability. This makes it particularly effective in biological systems, where solubility and bioavailability are critical for therapeutic efficacy .

Properties

CAS No.

18467-06-6

Molecular Formula

C28H32O15

Molecular Weight

608.5 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-3-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H32O15/c1-10-18(31)21(34)23(36)27(40-10)39-9-16-19(32)22(35)24(37)28(43-16)41-13-7-14(30)17-15(8-13)42-25(26(38-2)20(17)33)11-3-5-12(29)6-4-11/h3-8,10,16,18-19,21-24,27-32,34-37H,9H2,1-2H3/t10-,16+,18-,19+,21+,22-,23+,24+,27+,28+/m0/s1

InChI Key

DDCXRGLXWQTCFL-ZREHCGJISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=C(C4=O)OC)C5=CC=C(C=C5)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=C(C4=O)OC)C5=CC=C(C=C5)O)O)O)O)O)O)O)O

Origin of Product

United States

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